![molecular formula C15H20N4O3 B2992763 3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-50-9](/img/structure/B2992763.png)
3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains an isopentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It also contains a purine base, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isopentyl group would likely provide some steric bulk, while the oxazolo and purine rings would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the isopentyl group is a nonpolar alkyl group, which could make the compound hydrophobic .Aplicaciones Científicas De Investigación
Antiviral Applications
Research has focused on the synthesis and evaluation of purine analogues, including guanosine derivatives, for their antiviral properties. These compounds have been tested against viruses such as the Semliki Forest virus, showing varying degrees of activity. The structural modifications aim to enhance antiviral efficacy while minimizing toxicity (G. D. Kini et al., 1991).
Anticancer and Anti-HIV-1 Activities
The synthesis of triazolo[4,3-e]purine derivatives has been described, with some compounds exhibiting considerable anticancer activity against various cancer cell lines. Additionally, specific derivatives displayed moderate anti-HIV-1 activity, demonstrating the potential of purine analogues in cancer and HIV-1 therapy (F. Ashour et al., 2012).
Antimicrobial Properties
Further modifications and evaluations of purine analogues have led to compounds with antimicrobial properties. These studies aim to find new therapeutic candidates with improved activity against various microbial pathogens, highlighting the versatility of purine-based compounds in addressing different microbial infections.
Antiprotozoal Activity
Investigations into the therapeutic potential of purine analogues against protozoal diseases such as leishmaniasis and Chagas disease have been conducted. Metal complexes with triazolo[1,5-a]pyrimidines, showing similarity to purines, exhibited antiparasitic activity, suggesting their potential use in treating neglected tropical diseases (J. M. Salas et al., 2017).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use or biological activity. For example, many drugs that contain a purine ring work by interacting with enzymes or receptors in the body . Without more information, it’s hard to speculate on the mechanism of action of this specific compound.
Direcciones Futuras
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-8(2)6-7-18-13(20)11-12(17(5)15(18)21)16-14-19(11)9(3)10(4)22-14/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVILXVIRKXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

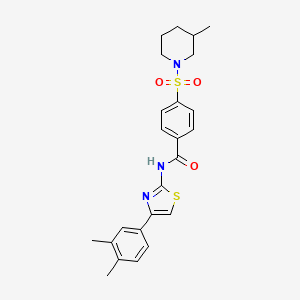
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
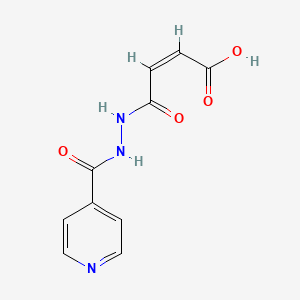
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

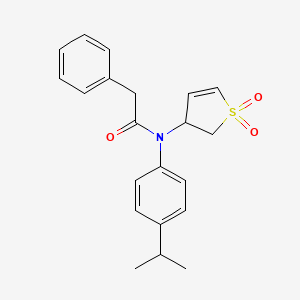
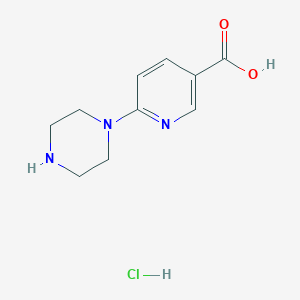
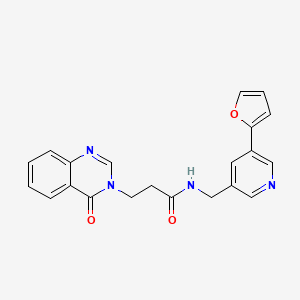
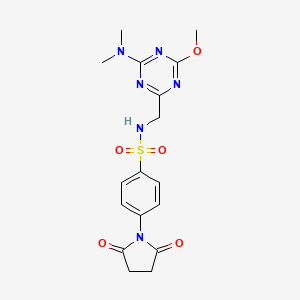
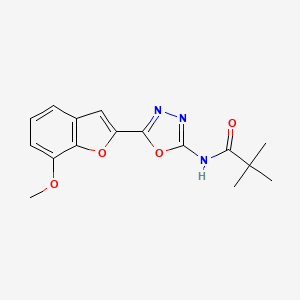
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)
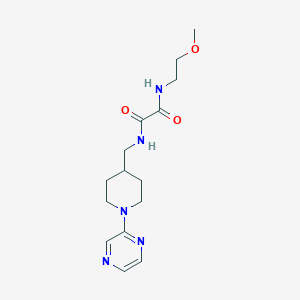
![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)
